Cas no 538342-36-8 (2-(4-chloro-2-hydroxyphenyl)acetonitrile)
2-(4-chloro-2-hydroxyphenyl)acetonitrile Chemical and Physical Properties
Names and Identifiers
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- Benzeneacetonitrile, 4-chloro-2-hydroxy-
- 2-(4-chloro-2-hydroxyphenyl)acetonitrile
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- MDL: MFCD18393223
- Inchi: 1S/C8H6ClNO/c9-7-2-1-6(3-4-10)8(11)5-7/h1-2,5,11H,3H2
- InChI Key: HLTMPCQSSOZEIG-UHFFFAOYSA-N
- SMILES: C1(CC#N)=CC=C(Cl)C=C1O
Computed Properties
- Exact Mass: 167.014
- Monoisotopic Mass: 167.014
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 44A^2
Experimental Properties
- Density: 1.329±0.06 g/cm3(Predicted)
- Melting Point: 116.0-117.0 °C(Solv: ethyl ether (60-29-7))
- Boiling Point: 313.6±27.0 °C(Predicted)
- pka: 8.36±0.35(Predicted)
2-(4-chloro-2-hydroxyphenyl)acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1965428-0.05g |
2-(4-chloro-2-hydroxyphenyl)acetonitrile |
538342-36-8 | 0.05g |
$431.0 | 2023-09-17 | ||
| Enamine | EN300-1965428-0.1g |
2-(4-chloro-2-hydroxyphenyl)acetonitrile |
538342-36-8 | 0.1g |
$451.0 | 2023-09-17 | ||
| Enamine | EN300-1965428-0.25g |
2-(4-chloro-2-hydroxyphenyl)acetonitrile |
538342-36-8 | 0.25g |
$472.0 | 2023-09-17 | ||
| Enamine | EN300-1965428-0.5g |
2-(4-chloro-2-hydroxyphenyl)acetonitrile |
538342-36-8 | 0.5g |
$493.0 | 2023-09-17 | ||
| Enamine | EN300-1965428-1.0g |
2-(4-chloro-2-hydroxyphenyl)acetonitrile |
538342-36-8 | 1g |
$770.0 | 2023-06-03 | ||
| Enamine | EN300-1965428-2.5g |
2-(4-chloro-2-hydroxyphenyl)acetonitrile |
538342-36-8 | 2.5g |
$1008.0 | 2023-09-17 | ||
| Enamine | EN300-1965428-5.0g |
2-(4-chloro-2-hydroxyphenyl)acetonitrile |
538342-36-8 | 5g |
$2235.0 | 2023-06-03 | ||
| Enamine | EN300-1965428-10.0g |
2-(4-chloro-2-hydroxyphenyl)acetonitrile |
538342-36-8 | 10g |
$3315.0 | 2023-06-03 | ||
| Enamine | EN300-1965428-1g |
2-(4-chloro-2-hydroxyphenyl)acetonitrile |
538342-36-8 | 1g |
$513.0 | 2023-09-17 | ||
| Enamine | EN300-1965428-5g |
2-(4-chloro-2-hydroxyphenyl)acetonitrile |
538342-36-8 | 5g |
$1488.0 | 2023-09-17 |
2-(4-chloro-2-hydroxyphenyl)acetonitrile Related Literature
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 2-(4-chloro-2-hydroxyphenyl)acetonitrile
2-(4-Chloro-2-Hydroxyphenyl)Acetonitrile
The compound 538342-36-8, also known as 2-(4-chloro-2-hydroxyphenyl)acetonitrile, is a versatile organic molecule with significant applications in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential for further functionalization in drug design and material science.
Structural Insights: The molecule consists of a phenyl ring substituted with a hydroxyl group at the 2-position and a chlorine atom at the 4-position, connected to an acetonitrile group via a methylene bridge. This arrangement imparts the compound with both electron-donating and electron-withdrawing groups, which can influence its reactivity and biological activity.
Synthesis and Optimization: Recent studies have focused on optimizing the synthesis of 538342-36-8 to enhance yield and purity. Researchers have explored various catalytic systems, including transition metal catalysts, to streamline the production process. These advancements are crucial for scaling up the synthesis of this compound for industrial applications.
Biological Activity: 538342-36-8 has shown promising results in preliminary biological assays, particularly in anti-inflammatory and antioxidant studies. Its ability to modulate cellular pathways makes it a candidate for further exploration in drug discovery programs targeting chronic diseases such as neurodegenerative disorders.
Applications in Material Science: Beyond pharmacology, this compound has found utility in polymer chemistry as a building block for advanced materials. Its nitrile group can undergo various polymerization reactions, leading to materials with tailored mechanical and thermal properties.
Environmental Considerations: Recent research has also evaluated the environmental impact of 538342-36-8, focusing on its biodegradability and toxicity profiles. Understanding these aspects is essential for ensuring sustainable practices in its production and application.
In conclusion, 538342-36-8 or 2-(4-chloro-2-hydroxyphenyl)acetonitrile stands as a valuable molecule with diverse applications across multiple disciplines. Continued research into its properties will undoubtedly unlock new opportunities for its use in innovative technologies and therapeutic agents.
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